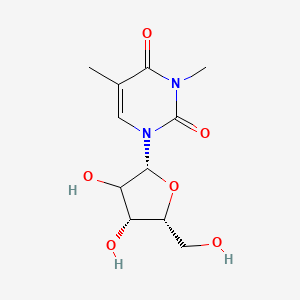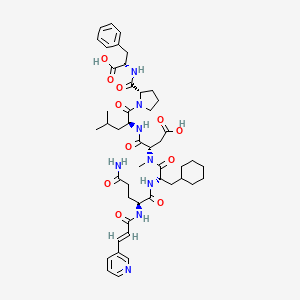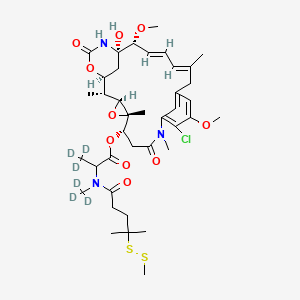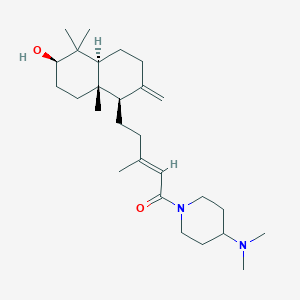
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound that plays a crucial role in the metabolism of fatty acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves several steps. The initial step typically includes the esterification of L-carnitine with 3-dl-hydroxypalmitic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反应分析
Types of Reactions
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The perchlorate ion can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like halides or cyanides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, metabolic disorders, and neurodegenerative diseases.
Industry: Utilized in the production of dietary supplements and as an additive in functional foods.
作用机制
The mechanism of action of L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) involves its role in the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, which generates energy in the form of ATP. The compound interacts with various molecular targets, including carnitine acyltransferases and mitochondrial membrane transporters, to facilitate this process.
相似化合物的比较
Similar Compounds
Acetyl-L-carnitine: Another derivative of L-carnitine with a similar role in fatty acid metabolism but with additional neuroprotective effects.
Propionyl-L-carnitine: Known for its cardiovascular benefits and its role in improving blood flow and reducing oxidative stress.
Uniqueness
L-Carnitine(mono)-O-3-dl-hydroxypalmitoyl-d3 (perchlorate) is unique due to its specific structural modifications, which may enhance its stability and bioavailability compared to other L-carnitine derivatives. This uniqueness makes it a valuable compound for targeted therapeutic applications and scientific research.
属性
分子式 |
C23H46ClNO9 |
|---|---|
分子量 |
519.1 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-(3-hydroxyhexadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C23H45NO5.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4;2-1(3,4)5/h20-21,25H,5-19H2,1-4H3;(H,2,3,4,5)/t20?,21-;/m1./s1/i2D3; |
InChI 键 |
WGYVYANKACGYKU-PSSYEFKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(CCCCCCCCCCCCC)O.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


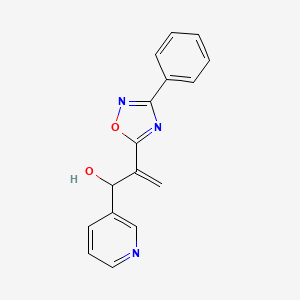
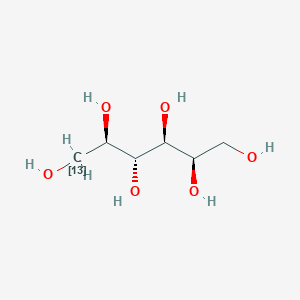
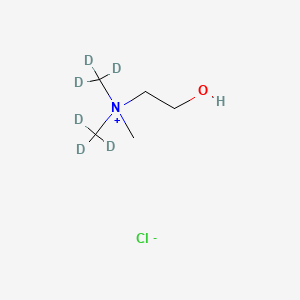
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
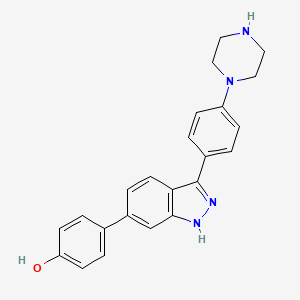
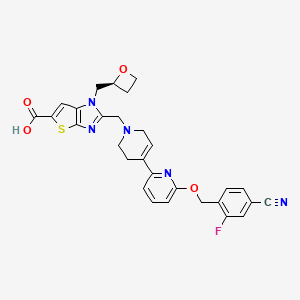
![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)


